5-(Trifluoromethyl)pyridine-2-carbonitrile

Descripción

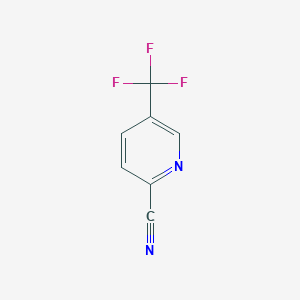

Structure

3D Structure

Propiedades

IUPAC Name |

5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSCJULUXJSJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364197 | |

| Record name | 5-(Trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95727-86-9 | |

| Record name | 5-(Trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 95727-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Strategic Building Block in Modern Chemistry

An In-Depth Technical Guide to 5-(Trifluoromethyl)pyridine-2-carbonitrile

5-(Trifluoromethyl)pyridine-2-carbonitrile, identified by CAS Number 95727-86-9 , is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its structure, which features a pyridine ring substituted with a trifluoromethyl (-CF3) group at the 5-position and a nitrile (-CN) group at the 2-position, makes it a versatile intermediate in organic synthesis.[1][2]

The strategic placement of these two functional groups imparts a unique reactivity profile. The trifluoromethyl group, a powerful electron-withdrawing moiety, enhances the electrophilic character of the pyridine ring and can significantly improve the metabolic stability, bioavailability, and binding affinity of derivative molecules.[1][2] Concurrently, the nitrile group serves as a versatile chemical handle, readily participating in transformations such as hydrolysis, reduction, or nucleophilic additions to construct more complex molecular architectures.[1] This guide provides an in-depth examination of the synthesis, properties, reactivity, and applications of this pivotal chemical intermediate, offering field-proven insights for researchers and development professionals.

Physicochemical Properties

The physical and chemical characteristics of 5-(Trifluoromethyl)pyridine-2-carbonitrile are critical for its application in controlled synthetic processes. The compound is an off-white solid with a high degree of purity, typically ≥98.0%, making it suitable for sensitive multi-step syntheses where impurity profiles are critical.[1]

| Property | Value | Source |

| CAS Number | 95727-86-9 | [1] |

| Molecular Formula | C₇H₃F₃N₂ | [1] |

| Molecular Weight | 172.107 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Boiling Point | 232.3 ± 40.0 °C at 760 mmHg | [1] |

| Flash Point | 94.3 ± 27.3 °C | [1] |

| Purity (Assay) | ≥98.0% | [1] |

| Synonyms | 5-(Trifluoromethyl)picolinonitrile, 2-Cyano-5-(trifluoromethyl)pyridine | [1] |

Synthesis Strategies: Building the Core Scaffold

The synthesis of trifluoromethylpyridines (TFMPs) is a subject of considerable industrial importance. The methodologies employed are chosen to optimize yield, purity, and cost-effectiveness. While multiple routes to the 5-(Trifluoromethyl)pyridine-2-carbonitrile core exist, they generally derive from established principles of heterocyclic chemistry.

Causality in Synthetic Route Selection

The two most prevalent strategies for constructing TFMP derivatives are:

-

Halogen Exchange on a Precursor: This classic approach often involves the vapor-phase fluorination of a trichloromethylpyridine intermediate.[3][4] This method is robust and scalable, making it a mainstay for industrial production of key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF).[3][4]

-

Cyclocondensation Reactions: Building the pyridine ring from a trifluoromethyl-containing acyclic precursor offers a powerful alternative.[3] This strategy allows for precise control over substituent placement and is highly valuable for accessing diverse substitution patterns.

For the specific synthesis of a cyanated derivative like 5-(Trifluoromethyl)pyridine-2-carbonitrile, a common and logical final step involves the cyanation of a corresponding halo-pyridine precursor, such as 2-chloro-5-(trifluoromethyl)pyridine. This transformation is typically achieved using a cyanide source like copper(I) cyanide in a high-boiling polar aprotic solvent.

Illustrative Experimental Protocol: Cyanation of a Halo-Pyridine Precursor

The following protocol is a representative example adapted from the synthesis of a structurally related compound, 3-Nitro-5-trifluoromethyl-pyridine-2-carbonitrile, and illustrates the key steps in a cyanation reaction.[5]

Objective: To replace a halogen at the 2-position of the 5-(trifluoromethyl)pyridine ring with a nitrile group.

Step-by-Step Methodology:

-

Reaction Setup: A solution of the starting material, 2-chloro-5-(trifluoromethyl)pyridine, is prepared in a suitable high-boiling solvent such as N-methyl-2-pyrrolidinone (NMP).[5] The choice of NMP is critical as it effectively solubilizes the reactants and can withstand the high temperatures required for the reaction.

-

Addition of Cyanide Source: Copper(I) cyanide is added to the solution.[5] CuCN is often preferred over alkali metal cyanides for aromatic substitutions due to its lower basicity and the catalytic role of the copper ion.

-

Thermal Conditions: The reaction mixture is heated to a high temperature (e.g., 175 °C) for a short duration (e.g., 15-30 minutes).[5] The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.

-

Work-up and Quenching: Upon completion, the reaction is cooled to room temperature and quenched by adding it to ice water.[5] This step precipitates the product and helps to manage any residual reactive species.

-

Extraction and Purification: The aqueous mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]

-

Chromatography: The crude residue is purified by silica gel chromatography to yield the final product, 5-(Trifluoromethyl)pyridine-2-carbonitrile.[5]

Caption: Generalized workflow for the synthesis of the target compound.

Reactivity and Mechanistic Considerations

The chemical behavior of 5-(Trifluoromethyl)pyridine-2-carbonitrile is dictated by its two primary functional groups, which act in concert to define its utility as a synthetic intermediate.

-

The Trifluoromethyl Group: As a potent electron-withdrawing group, the -CF3 moiety deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAAr). This makes positions ortho and para to the -CF3 group susceptible to attack by nucleophiles, a feature that is foundational to its role in building complex molecules.[1][2]

-

The Nitrile Group: The -CN group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or undergo addition reactions with organometallic reagents. This flexibility allows for a wide array of subsequent chemical transformations.[2]

Caption: Key reaction sites and pathways for the core molecule.

Applications in Drug Development and Agrochemicals

The unique electronic and steric properties conferred by the trifluoromethyl group make this scaffold highly valuable in the design of bioactive molecules.[2]

Pharmaceutical Sector

In medicinal chemistry, the incorporation of a trifluoromethyl group is a well-established strategy to enhance a drug candidate's profile. It can improve metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, which can aid in cell membrane permeability.[1][2] 5-(Trifluoromethyl)pyridine-2-carbonitrile serves as a key precursor for active pharmaceutical ingredients (APIs) where these properties are desired.[1] For instance, related compounds like 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile are used in the synthesis of deuterated apalutamides, highlighting the role of this chemical family in developing modern therapeutics.[6]

Agrochemical Sector

This compound is a critical intermediate in the synthesis of next-generation herbicides and insecticides.[2] The trifluoromethylpyridine motif is found in numerous commercial crop protection agents.[3][4] The presence of the -CF3 group often leads to enhanced efficacy against target weeds or pests, allowing for lower application rates and potentially improved environmental profiles.[2]

| Sector | Application Area | Rationale for Use | Cited Sources |

| Pharmaceuticals | API Synthesis Intermediate | Precursor for complex molecules; -CF3 group enhances metabolic stability and bioavailability. | [1],[2],[6] |

| Agrochemicals | Herbicide & Insecticide Synthesis | Building block for active ingredients; -CF3 group improves efficacy and potency. | [1],[2],[3] |

| Material Science | Fluorinated Polymers & Coatings | Used in creating materials that require high durability and chemical resistance. | [1] |

Analytical Characterization

To ensure quality and confirm structural integrity, a suite of analytical techniques is employed. For a compound like 5-(Trifluoromethyl)pyridine-2-carbonitrile, the following methods are standard for structural elucidation and purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure, verify the positions of substituents, and identify impurities.

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.[7]

-

Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of key functional groups, notably the sharp absorption of the nitrile group (~2230 cm⁻¹).[7]

-

Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and nitrogen to verify the empirical formula.[7]

Safety and Handling

As with any active chemical reagent, proper handling is paramount. Based on data for structurally similar compounds, such as 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, appropriate safety precautions must be taken.[8][9]

-

GHS Hazard Statements: May be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[8] Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[10]

-

Spill Management: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite) and place it in a suitable container for disposal. Avoid allowing the material to enter drains or waterways.[9]

Conclusion

5-(Trifluoromethyl)pyridine-2-carbonitrile is more than a simple chemical; it is a strategic tool for molecular engineers in the life sciences. Its well-defined physicochemical properties, versatile reactivity, and the proven benefits of the trifluoromethyl moiety make it an indispensable building block for developing innovative pharmaceuticals and high-performance agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist looking to leverage its potential in their research and development programs.

References

-

SF-EP. Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications. [Link]

-

PubChem. 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile | C7H2F3N3O2 | CID 21874893. [Link]

-

Pharmaffiliates. CAS No : 573762-62-6 | Product Name : 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. [Link]

-

Chemsrc. CAS#:573762-57-9 | 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile. [Link]

-

PubChem. 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile | C8H2F3N3S | CID 25019980. [Link]

-

SF-EP. The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis. [Link]

-

Methylamine Supplier. 3-Fluoro-5-(Trifluoromethyl)Pyridine-2-Carbonitrile. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. [Link]

-

ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Nitro-5-trifluoromethyl-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. 5-Nitro-3-trifluoroMethylpyridine-2-carbonitrile | 573762-57-9 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. echemi.com [echemi.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 3-Fluoro-5-(Trifluoromethyl)Pyridine-2-Carbonitrile | Properties, Uses, Safety Data & Supplier China - Buy High Purity Chemical Online [nj-finechem.com]

An In-depth Technical Guide to the Physical Properties of 5-(Trifluoromethyl)pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)pyridine-2-carbonitrile, a key heterocyclic building block, is of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a pyridine ring substituted with a trifluoromethyl group and a nitrile moiety, imparts desirable physicochemical properties that are advantageous in the design of novel bioactive molecules. The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitrile group serves as a versatile synthetic handle for further molecular elaboration. A thorough understanding of the physical properties of this compound is paramount for its effective utilization in drug discovery and development, enabling informed decisions in reaction optimization, formulation, and quality control.

This technical guide provides a comprehensive overview of the core physical properties of 5-(Trifluoromethyl)pyridine-2-carbonitrile, supported by established experimental protocols for their determination. It is designed to be a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this important chemical entity.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 5-(Trifluoromethyl)pyridine-2-carbonitrile is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₃N₂ | [1] |

| Molecular Weight | 172.11 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | Not explicitly found in searches. | |

| Boiling Point | 232.3 ± 40.0 °C (Predicted) | [1] |

| Density | ~1.4 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in water. Solubility in organic solvents not specified. | |

| CAS Number | 95727-86-9 | [1] |

Experimental Protocols for Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physical properties of 5-(Trifluoromethyl)pyridine-2-carbonitrile. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. Impurities typically depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry 5-(Trifluoromethyl)pyridine-2-carbonitrile is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) in the vicinity of the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting) are recorded. This range is the melting point of the sample.

Determination of Boiling Point

While predicted to be a solid at room temperature, the boiling point provides information about the volatility of the compound.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or micro-boiling point apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or oil bath)

Procedure (Micro Method):

-

Sample Preparation: A small amount of 5-(Trifluoromethyl)pyridine-2-carbonitrile is placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a Thiele tube or other heating apparatus containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

-

Recording: The liquid in the heating bath is allowed to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Profiling

Understanding the solubility of a compound is crucial for its use in various applications, including reaction chemistry and formulation.

Principle: The solubility of a substance in a particular solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. "Like dissolves like" is a guiding principle, where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

A selection of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide (DMSO))

Procedure:

-

Sample Preparation: A small, accurately weighed amount of 5-(Trifluoromethyl)pyridine-2-carbonitrile (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A known volume of a specific solvent (e.g., 1 mL) is added to each test tube.

-

Mixing: The contents of each test tube are thoroughly mixed using a vortex mixer or by vigorous stirring for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is visually inspected for dissolution. The solubility is typically categorized as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Qualitative Reporting: The results are recorded for each solvent tested. For more quantitative analysis, the concentration at which the solute is fully dissolved can be determined.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of a compound.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the connectivity and structure of the molecule. Both ¹H and ¹³C NMR are fundamental for the characterization of organic compounds.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

-

Pipettes

Procedure for Sample Preparation:

-

Dissolution: A small amount of 5-(Trifluoromethyl)pyridine-2-carbonitrile (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a small vial.

-

Transfer: The resulting solution is transferred to a clean, dry NMR tube.

-

Analysis: The NMR tube is placed in the spectrometer, and the spectrum is acquired according to the instrument's standard operating procedures.

Expected Spectral Features:

-

¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns (splitting) of these signals will be indicative of their positions relative to the trifluoromethyl and nitrile groups.

-

¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic structure. The carbon of the trifluoromethyl group will likely appear as a quartet due to coupling with the three fluorine atoms. The nitrile carbon will also have a characteristic chemical shift.

-

¹⁹F NMR: This technique would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group, providing a clear signature for this moiety.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational transitions of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy a powerful tool for functional group identification.

Apparatus:

-

FT-IR spectrometer (with ATR or transmission capabilities)

-

Sample holder

Procedure (Attenuated Total Reflectance - ATR):

-

Background Scan: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid 5-(Trifluoromethyl)pyridine-2-carbonitrile is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The IR spectrum is recorded.

Expected Characteristic Absorption Peaks:

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2240-2220 cm⁻¹, characteristic of a nitrile group.

-

C-F Stretches: Strong absorption bands are anticipated in the region of 1350-1100 cm⁻¹ corresponding to the C-F stretching vibrations of the trifluoromethyl group.

-

Aromatic C=C and C=N Stretches: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring.

-

Aromatic C-H Stretches: Peaks above 3000 cm⁻¹ are expected for the C-H bonds on the pyridine ring.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of 5-(Trifluoromethyl)pyridine-2-carbonitrile.

Safety, Handling, and Storage

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling and storage of all chemical compounds. While a specific safety data sheet (SDS) for 5-(Trifluoromethyl)pyridine-2-carbonitrile was not retrieved in the searches, general precautions for handling similar pyridine and nitrile-containing compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

It is strongly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

5-(Trifluoromethyl)pyridine-2-carbonitrile is a valuable building block with significant potential in the fields of drug discovery and agrochemical development. A comprehensive understanding of its physical properties is fundamental to its successful application. This technical guide has provided an overview of its key characteristics and detailed experimental protocols for their determination. By following these established methodologies, researchers can ensure the accurate and reliable characterization of this compound, thereby facilitating its effective use in the synthesis of novel and impactful molecules.

References

- This reference is not available

- This reference is not available

Sources

5-(Trifluoromethyl)pyridine-2-carbonitrile molecular weight

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridine-2-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)pyridine-2-carbonitrile, a pivotal heterocyclic building block in modern chemical research. We delve into its fundamental molecular and physicochemical properties, with a specific focus on its molecular weight and the structural features that drive its reactivity. This document outlines a detailed, field-proven synthetic protocol, complete with mechanistic insights and characterization methodologies. Furthermore, we explore its significant applications as a key intermediate in the synthesis of high-value active ingredients for the pharmaceutical and agrochemical industries. This guide is intended to serve as an essential resource for scientists leveraging this versatile compound in their research and development endeavors.

Core Molecular Profile and Physicochemical Properties

5-(Trifluoromethyl)pyridine-2-carbonitrile, also known as 5-(trifluoromethyl)picolinonitrile, is a substituted pyridine derivative valued for the unique chemical properties imparted by its two key functional groups: the electron-withdrawing trifluoromethyl (-CF₃) group and the versatile nitrile (-C≡N) group.[1] These features make it a highly sought-after intermediate in organic synthesis.

The trifluoromethyl group significantly enhances the electrophilic nature of the pyridine ring and can improve the metabolic stability, bioavailability, and lipophilicity of derivative compounds—qualities that are highly desirable in drug discovery.[1][2] The nitrile group serves as a reactive handle, enabling a wide array of chemical transformations such as nucleophilic additions, reductions to amines, or hydrolysis to carboxylic acids.

Key Identifiers and Molecular Weight

The foundational data for 5-(Trifluoromethyl)pyridine-2-carbonitrile is summarized below. The precise molecular weight is critical for stoichiometric calculations in synthesis and for confirmation of identity via mass spectrometry.

| Parameter | Value | Source |

| IUPAC Name | 5-(Trifluoromethyl)pyridine-2-carbonitrile | N/A |

| Synonyms | 5-(Trifluoromethyl)picolinonitrile, 2-Cyano-5-(trifluoromethyl)pyridine | [1] |

| CAS Number | 95727-86-9 | [1] |

| Molecular Formula | C₇H₃F₃N₂ | [3] |

| Molecular Weight | 172.11 g/mol | [3] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C1 [label="C", pos="1.2,-0.7!"]; C2 [label="C", pos="1.2,-2.1!"]; C3 [label="C", pos="0,-2.8!"]; C4 [label="C", pos="-1.2,-2.1!"]; C5 [label="C", pos="-1.2,-0.7!"]; C_CN [label="C", pos="-2.4,-0.7!"]; N_CN [label="N", pos="-3.4,-0.7!"]; C_CF3 [label="C", pos="0,-4.2!"]; F1 [label="F", pos="-0.8,-5.0!"]; F2 [label="F", pos="0.8,-5.0!"]; F3 [label="F", pos="0,-5.2!"]; // Define edges for bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- C_CN; C_CN -- N_CN [style=triple]; C3 -- C_CF3; C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3; // Aromaticity representation (approximated with double bonds) edge [style=bold]; N1=C5; C1=C2; C3=C4;

}

Caption: Chemical structure of 5-(Trifluoromethyl)pyridine-2-carbonitrile.

Physical and Chemical Characteristics

The physical properties of the compound are consistent with a stable, solid organic intermediate suitable for a variety of reaction conditions.

| Property | Value | Source |

| Appearance | Off-white solid | |

| Density | ~1.4 ± 0.1 g/cm³ | |

| Boiling Point | 232.3 ± 40.0 °C at 760 mmHg | |

| Flash Point | 94.3 ± 27.3 °C | |

| Standard Purity | ≥98.0% | [1] |

Synthesis, Purification, and Mechanistic Considerations

The synthesis of 5-(Trifluoromethyl)pyridine-2-carbonitrile is most effectively achieved through a nucleophilic aromatic substitution reaction. A common and robust method involves the cyanation of a halogenated precursor, such as 2-chloro-5-(trifluoromethyl)pyridine, using a cyanide salt.

Experimental Protocol: Cyanation of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol describes a self-validating procedure where the successful synthesis is confirmed by subsequent purification and analytical characterization. The choice of a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) is causal to the reaction's success, as it effectively dissolves the reagents and allows for the high temperatures required to overcome the activation energy of the substitution on the electron-deficient pyridine ring.

Step 1: Reagent Preparation and Reaction Setup

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-(trifluoromethyl)pyridine (1 equivalent).

-

Add copper(I) cyanide (1.1 equivalents). The slight excess ensures the complete consumption of the starting material.

-

Under a nitrogen atmosphere, add anhydrous N-methyl-2-pyrrolidinone (NMP) to create a solution with a concentration of approximately 0.5 M.

Step 2: Reaction Execution

-

Heat the reaction mixture to 175 °C with vigorous stirring. The high temperature is crucial for the reaction to proceed at a reasonable rate.[4]

-

Maintain the temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).

Step 3: Work-up and Extraction

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a solution of aqueous ferric chloride and ammonia. This step is critical as it complexes with residual copper salts, facilitating their removal.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Step 4: Purification

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step is essential to remove unreacted starting materials and byproducts, yielding the pure 5-(Trifluoromethyl)pyridine-2-carbonitrile.[4]

Caption: General workflow for the synthesis and purification of the title compound.

Analytical Characterization

To confirm the identity and purity of the synthesized 5-(Trifluoromethyl)pyridine-2-carbonitrile, a suite of spectroscopic methods is employed. Each technique provides unambiguous evidence for a specific part of the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, doublet of doublets) will be consistent with the substitution pattern.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A characteristic singlet peak is expected, confirming the presence of the -CF₃ group. Its chemical shift provides information about the electronic environment.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The spectrum will display a strong, sharp absorption band around 2230-2240 cm⁻¹, which is characteristic of the C≡N stretch of the nitrile group. Strong absorptions in the 1100-1300 cm⁻¹ region will confirm the presence of C-F bonds.

-

MS (Mass Spectrometry): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of 172.11.[5]

Applications in Research and Development

5-(Trifluoromethyl)pyridine-2-carbonitrile is not an end-product but a high-value intermediate. Its utility stems from its pre-installed, functionalized trifluoromethylpyridine core, which streamlines the synthesis of more complex target molecules.

Agrochemical Synthesis

In the agrochemical sector, this compound is a precursor for advanced herbicides and insecticides.[1] The inclusion of the trifluoromethylpyridine moiety is a well-established strategy to increase the efficacy and metabolic stability of the final active ingredient, allowing for lower application rates and improved performance.[1][6]

Pharmaceutical Drug Discovery

In medicinal chemistry, 5-(Trifluoromethyl)pyridine-2-carbonitrile is a key building block for synthesizing active pharmaceutical ingredients (APIs).[3] Its structure is found in molecules developed for various therapeutic areas. For instance, it is used in the preparation of kinase inhibitors and other targeted therapies, where the specific arrangement of the functional groups is crucial for binding to biological targets.[3][7]

Caption: Role as a central intermediate in synthesizing high-value products.

Conclusion

5-(Trifluoromethyl)pyridine-2-carbonitrile is a cornerstone intermediate for chemists in the life sciences and material science sectors. Its molecular weight of 172.11 g/mol and unique combination of a trifluoromethyl group and a nitrile function on a pyridine scaffold provide a powerful platform for innovation. The robust synthetic pathways and clear analytical signatures discussed in this guide underscore its reliability as a building block. For drug discovery and agrochemical professionals, mastering the use of this compound is a key step toward the efficient development of next-generation, high-performance molecules.

References

- Exploring 5-(Trifluoromethyl)

- The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis. Google Cloud.

- 5-(trifluoromethyl)pyridine-2-carbonitrile - MySkinRecipes. MySkinRecipes.

- 3-Nitro-5-trifluoromethyl-pyridine-2-carbonitrile synthesis - ChemicalBook. ChemicalBook.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.

- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate.

- The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. BenchChem.

- 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile - MDPI. MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-(trifluoromethyl)pyridine-2-carbonitrile [myskinrecipes.com]

- 4. 3-Nitro-5-trifluoromethyl-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)pyridine-2-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 5-(Trifluoromethyl)pyridine-2-carbonitrile, a pivotal building block in modern medicinal and agrochemical research. The strategic incorporation of the trifluoromethyl group (-CF3) into the pyridine scaffold confers unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and target binding affinity, making its derivatives highly sought after.[1][2] This document delves into the mechanistic underpinnings, practical considerations, and detailed protocols for the most effective synthetic strategies, including transition metal-catalyzed cyanation of halopyridine precursors and the Sandmeyer reaction of aminopyridines. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

Chapter 1: Strategic Analysis of Synthetic Pathways

The synthesis of 5-(Trifluoromethyl)pyridine-2-carbonitrile can be approached through several distinct strategies, primarily centered on the introduction of the cyano group onto a pre-formed trifluoromethylated pyridine ring or, alternatively, constructing the heterocyclic ring with the requisite substituents already in place. The choice of pathway is often dictated by the availability of starting materials, scalability, and tolerance to various functional groups.

The three dominant strategies are:

-

Direct Cyanation of a 2-Halo-5-(trifluoromethyl)pyridine: This is the most common and direct approach, where a halogen (typically Cl or Br) at the C2 position is substituted with a cyanide group. This transformation is most effectively achieved using transition metal catalysis (e.g., Palladium or Nickel) or a classical copper-mediated reaction.

-

Diazotization-Substitution (Sandmeyer Reaction): This classic transformation involves the conversion of 2-Amino-5-(trifluoromethyl)pyridine to a diazonium salt, which is subsequently displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

-

Ring-Closing Condensation: This method involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl moiety. While less common for this specific target, it offers a high degree of flexibility for creating diverse analogues.[3]

Caption: Primary disconnection strategies for the synthesis of the target molecule.

Chapter 2: Synthesis via Cyanation of 2-Halo-5-(trifluoromethyl)pyridines

The substitution of a halide at the electron-deficient C2 position of the pyridine ring is a thermodynamically favorable and widely employed strategy. The choice of metal catalyst and cyanide source is critical for achieving high efficiency and yield.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for C-C bond formation, including the synthesis of aryl nitriles.[4][5] The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle.

Mechanistic Insight: The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II)-aryl complex.

-

Transmetalation / Cyanide Exchange: The halide on the palladium complex is exchanged for a cyano group from the cyanide source.

-

Reductive Elimination: The aryl and cyano groups are eliminated from the palladium center, forming the desired Ar-CN product and regenerating the Pd(0) catalyst.[6]

Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.

Causality Behind Experimental Choices:

-

Cyanide Source: While alkali metal cyanides like NaCN and KCN are inexpensive, they are highly toxic to many palladium catalysts due to strong coordination, leading to the formation of inactive palladium-cyanide complexes like [(CN)4Pd]2-.[7][8] Therefore, less nucleophilic sources such as zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]) are often preferred.[4][9] These reagents provide a slow, controlled release of cyanide ions, preserving the catalyst's activity.

-

Ligand Selection: Electron-rich and bulky phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) or XPhos, are crucial. They stabilize the Pd(0) species, promote the oxidative addition step, and facilitate the final reductive elimination.

-

Solvent and Atmosphere: Anhydrous, polar aprotic solvents like DMF, DMAc, or NMP are typically used. The reactions must be run under an inert atmosphere (e.g., Nitrogen or Argon) as trace water can contribute to catalyst poisoning by hydrolyzing cyanide to HCN, which reacts with Pd(0) to form inactive hydride complexes.[8]

Experimental Protocol: Palladium-Catalyzed Cyanation A representative procedure adapted from the synthesis of a structurally related compound is described below.[10]

-

Reactor Setup: To a dry reaction flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq), sodium carbonate (1.3 eq), palladium acetate (Pd(OAc)2, 0.001 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.002 eq).

-

Inerting: Evacuate and backfill the flask with dry nitrogen three times.

-

Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, ~5 mL per mmol of substrate) via syringe. Stir the mixture, then add potassium ferrocyanide (K4[Fe(CN)6], 0.3 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to afford 5-(Trifluoromethyl)pyridine-2-carbonitrile.

Copper(I)-Mediated Cyanation (Rosenmund-von Braun Reaction)

This classical method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), typically at high temperatures in a polar aprotic solvent.

Causality Behind Experimental Choices:

-

Reactivity: This method is often effective for less reactive aryl chlorides, although aryl bromides or iodides are preferred starting materials.

-

Conditions: The reaction requires high temperatures (150-200 °C) and solvents like DMF, NMP, or pyridine to facilitate the nucleophilic substitution.[11] These harsh conditions can limit its applicability for substrates with sensitive functional groups.

-

Workup: The workup often involves treatment with an aqueous solution of ferric chloride or sodium cyanide to break down copper complexes and aid in product isolation.

Chapter 3: Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction provides an alternative pathway starting from an amino-substituted pyridine.[12] This multi-step process first requires the synthesis of 2-amino-5-(trifluoromethyl)pyridine, which is commonly prepared by the reduction of a corresponding nitro-pyridine precursor.

Caption: Workflow for the Sandmeyer synthesis of the target nitrile.

Experimental Protocol: Reduction of Nitro- to Amino-Pyridine This procedure is based on established methods for reducing aromatic nitro groups.[13][14]

-

Reactor Setup: In a round-bottom flask, suspend 2-Nitro-5-(trifluoromethyl)pyridine (1.0 eq) and iron powder (5.0 eq) in a 1:1 mixture of ethanol and water.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid (HCl, ~0.1 eq).

-

Reaction: Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and filter through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-Amino-5-(trifluoromethyl)pyridine, which may be used in the next step without further purification.

Experimental Protocol: Sandmeyer Cyanation

-

Diazotization: Dissolve the 2-Amino-5-(trifluoromethyl)pyridine (1.0 eq) in an aqueous acid solution (e.g., 2 M H2SO4) and cool to 0-5 °C in an ice bath.

-

Nitrite Addition: Add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Add the cold diazonium salt solution to this cyanide solution portion-wise, allowing for the evolution of nitrogen gas.

-

Reaction: Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to drive the reaction to completion.

-

Workup and Purification: Cool the mixture, extract with an organic solvent, wash, dry, and purify by column chromatography as described previously.

Chapter 4: Comparative Analysis and Data Summary

The choice of synthetic route depends heavily on factors such as cost, scale, safety, and available equipment. Palladium-catalyzed methods generally offer the highest yields and functional group tolerance, making them ideal for laboratory and discovery settings. The Sandmeyer reaction is a robust, classical alternative, while copper-mediated cyanation remains a viable, albeit harsher, option.

| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield | Pros | Cons |

| Pd-Catalyzed Cyanation | 2-Bromo-5-(trifluoromethyl)pyridine | Pd(OAc)₂, dppf, K₄[Fe(CN)₆] | 85-95%[10] | High yield, mild conditions, good functional group tolerance. | High cost of catalyst and ligands, sensitivity to air and water. |

| Cu-Mediated Cyanation | 2-Chloro-5-(trifluoromethyl)pyridine | CuCN | 50-75%[11] | Inexpensive reagents, effective for less reactive chlorides. | Harsh conditions (high temp), stoichiometric copper waste. |

| Sandmeyer Reaction | 2-Amino-5-(trifluoromethyl)pyridine | NaNO₂, CuCN | 60-80% (over 2 steps) | Uses inexpensive reagents, well-established method. | Multi-step process, handling of potentially unstable diazonium salts. |

Conclusion

The synthesis of 5-(Trifluoromethyl)pyridine-2-carbonitrile is most efficiently achieved via the palladium-catalyzed cyanation of 2-bromo- or 2-chloro-5-(trifluoromethyl)pyridine. This method provides superior yields and operational simplicity compared to alternatives. The use of less toxic cyanide sources like potassium ferrocyanide and careful control of reaction conditions to avoid catalyst deactivation are paramount for success. For larger-scale operations or when cost is a primary driver, the multi-step Sandmeyer sequence starting from the corresponding nitro- or amino-pyridine presents a reliable and time-tested alternative. A thorough understanding of the mechanisms and practical considerations outlined in this guide will empower researchers to select and execute the optimal synthetic strategy for their specific needs.

References

-

Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Pharma Focus Asia. [Link]

-

Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]

-

Furuya, T., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

Stambuli, J. P., et al. (2002). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Organic Letters. [Link]

-

Gross, T., et al. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – A European Journal. [Link]

-

Furuya, T., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

-

Banu, K., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]

-

Unknown Author. (Year). Synthesis of 2-trifluoromethyl-5-cyanopyridine. ResearchGate. [Link]

-

Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

Isanbor, C., & O'Hagan, D. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2024). The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis. agrochemical-manufacturer.com. [Link]

- Gregory, P. S., et al. (2001). Process for the preparation of 2-cyanopyridines.

-

Unknown Author. (Year). Ni-catalyzed cyanation of aryl halides using 4-cyanopyridine N-oxide. ResearchGate. [Link]

- Nanjing Huanran Biological Technology Co., Ltd. (2018). Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano.

- Jiangsu Yangnong Chemical Co Ltd. (2017). 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.

-

Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

-

Goossen, L. J., et al. (2014). Sandmeyer Trifluoromethylation. Organic Chemistry Portal. [Link]

-

Sharma, P., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2024). Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications. agrochemical-manufacturer.com. [Link]

-

Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis. [Link]

-

Wang, Z., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. [Link]

-

PrepChem.com. (n.d.). Preparation of 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile. PrepChem.com. [Link]

- Gregory, P. S., et al. (2005). Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.

- Chevalier, F. R., et al. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Banu, K., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]

-

Tang, S., et al. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules. [Link]

-

Mossine, A. V., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters. [Link]

-

Organic Chemistry. (2022). Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. YouTube. [Link]

-

Mossine, A. V., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. ACS Publications. [Link]

-

Wang, C., et al. (2022). Direct Regioselective C-H Cyanation of Purines. Molecules. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano - Eureka | Patsnap [eureka.patsnap.com]

- 11. 3-Nitro-5-trifluoromethyl-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]

- 14. echemi.com [echemi.com]

2-cyano-5-(trifluoromethyl)pyridine synthesis

The choice between these routes will depend on factors including starting material cost and availability, scalability requirements, and the laboratory's or plant's capacity for handling highly toxic reagents safely. Continued innovation in catalysis, particularly with earth-abundant metals like nickel and the development of less toxic cyanide sources, will further refine these essential transformations. [9][26]

References

-

Synthesis of 2-trifluoromethyl-5-cyanopyridine. ResearchGate. [Link]

- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.

-

Cyanide Salts - Environmental Health and Safety. Dartmouth College. [Link]

-

Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

-

Cyanides - Division of Research Safety. University of Illinois. [Link]

-

Standard Operating Procedure for Cyanide Salts. University of Houston. [Link]

-

SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]

-

Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]

-

Cyanation. Wikipedia. [Link]

- WO2001017970A1 - Process for the preparation of 2-cyanopyridines.

-

Nickel-Catalyzed Selective C–H Cyanation via Aromatic Thianthrenium Salts. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. PMC - NIH. [Link]

-

Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. [Link]

- US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.

-

Sandmeyer reaction. Wikipedia. [Link]

- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.

-

Sandmeyer Trifluoromethylation. Organic Chemistry Portal. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH. [Link]

-

Palladium-Catalyzed Cyanation under Mild Conditions. Thieme Chemistry. [Link]

-

Sandmeyer Reaction. J&K Scientific LLC. [Link]

-

Palladium-catalyzed cyanation of aryl halides with CuSCN. PubMed. [Link]

-

Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library. [Link]

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]

-

2-Cyano-5-(trifluoromethyl)pyridine. J-GLOBAL. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano. Eureka. [Link]

- CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine.

-

2-Cyano-3-phenoxy-5-(trifluoromethyl)pyridine. Amerigo Scientific. [Link]

- CN111170932A - Preparation method of 2-aminomethyl-5-trifluoromethyl pyridine salt.

-

Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

- 1. H64486.03 [thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 5. Cyanation - Wikipedia [en.wikipedia.org]

- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 2-氯-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. synquestlabs.com [synquestlabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 15. - Division of Research Safety | Illinois [drs.illinois.edu]

- 16. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 17. lsuhsc.edu [lsuhsc.edu]

- 18. uh.edu [uh.edu]

The Strategic Intermediate: A Comprehensive Technical Guide to 5-(Trifluoromethyl)pyridine-2-carbonitrile

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Pyridine

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties, often enhancing metabolic stability, bioavailability, and binding affinity.[1][2] 5-(Trifluoromethyl)pyridine-2-carbonitrile, a key heterocyclic building block, embodies the synthetic utility of this principle. This guide offers an in-depth exploration of its synonyms, chemical identity, synthesis, reactivity, and applications, providing a critical resource for professionals in drug discovery and process development.

Nomenclature and Identification: Establishing a Common Language

Clarity in chemical communication is paramount. 5-(Trifluoromethyl)pyridine-2-carbonitrile is known by several synonyms in commercial and academic literature. Establishing a clear understanding of these alternative names is the first step in harnessing its synthetic potential.

Primary Synonyms:

-

5-(Trifluoromethyl)picolinonitrile

-

2-Cyano-5-(trifluoromethyl)pyridine

These synonyms are frequently used interchangeably and refer to the same chemical entity.

Chemical Identity and Properties:

| Property | Value | Source |

| CAS Number | 95727-86-9 | |

| Molecular Formula | C₇H₃F₃N₂ | |

| Molecular Weight | 172.11 g/mol | |

| Appearance | Off-white solid | |

| Boiling Point | 232.3 ± 40.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Flash Point | 94.3 ± 27.3 °C |

The Synthetic Utility: A Versatile Building Block

The value of 5-(Trifluoromethyl)pyridine-2-carbonitrile lies in its dual reactivity, conferred by the nitrile and trifluoromethyl-substituted pyridine moieties. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack and a valuable component in the synthesis of more complex molecules.[1] The nitrile group provides a versatile handle for a wide array of chemical transformations.[1]

Synthesis of 5-(Trifluoromethyl)pyridine-2-carbonitrile: A Practical Approach

While various methods exist for the synthesis of trifluoromethylpyridines, a common and practical approach for the preparation of 5-(Trifluoromethyl)pyridine-2-carbonitrile involves the cyanation of a suitable precursor, such as 2-chloro-5-(trifluoromethyl)pyridine.

Experimental Protocol: Cyanation of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol describes a typical laboratory-scale synthesis.

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine

-

Potassium Fluoride (spray-dried)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Cyanating agent (e.g., sodium cyanide or potassium cyanide)

Procedure:

-

Fluorination: In a well-ventilated fume hood, a mixture of 2,3-dichloro-5-(trifluoromethyl)pyridine, spray-dried potassium fluoride, and a phase-transfer catalyst in a suitable solvent such as DMF is heated. The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine.

-

Cyanation: The resulting 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine is then subjected to a cyanation reaction. A cyaniding agent, such as sodium cyanide, is added to a solution of the fluorinated intermediate in a suitable solvent. The reaction is typically stirred at an elevated temperature until completion.

-

Work-up and Purification: The reaction mixture is cooled and then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified, often by distillation or recrystallization, to yield 2-cyano-3-chloro-5-(trifluoromethyl)pyridine.

It is imperative that all manipulations involving cyanides are performed with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment.

Key Reactions of the Nitrile Group

The nitrile functionality of 5-(Trifluoromethyl)pyridine-2-carbonitrile is a gateway to a variety of important chemical transformations.

1. Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 5-(trifluoromethyl)pyridine-2-carboxylic acid, another valuable synthetic intermediate.

2. Reduction to Amines: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the nitrile group to a primary amine (aminomethyl group), providing a nucleophilic center for further derivatization.

3. Addition of Grignard Reagents to form Ketones: Grignard reagents add to the nitrile to form an intermediate imine, which upon acidic hydrolysis, yields a ketone. This allows for the introduction of a variety of organic substituents at the 2-position of the pyridine ring.[3][4]

Caption: Reaction of 5-(Trifluoromethyl)pyridine-2-carbonitrile with a Grignard reagent.

Applications in Agrochemical and Pharmaceutical Synthesis

The trifluoromethylpyridine scaffold is a privileged structure in modern agrochemicals and pharmaceuticals.[2][5][6] 5-(Trifluoromethyl)pyridine-2-carbonitrile serves as a key starting material for the synthesis of a range of bioactive molecules.

Role in Fungicide Development

This intermediate is utilized in the synthesis of novel fungicides. The trifluoromethyl group often enhances the efficacy of these compounds against a broad spectrum of fungal pathogens. The general synthetic strategy may involve the conversion of the nitrile group to an amide, followed by further elaboration to the final fungicidal agent.

Caption: General workflow for fungicide synthesis.

Application in Insecticide Synthesis

5-(Trifluoromethyl)pyridine-2-carbonitrile is also a valuable precursor for insecticides. The unique electronic properties of the trifluoromethyl group can lead to compounds with novel modes of action or improved insecticidal potency. For instance, the nitrile can be transformed into a variety of heterocyclic systems known to exhibit insecticidal activity.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is essential to confirm the identity and purity of 5-(Trifluoromethyl)pyridine-2-carbonitrile.

Typical Spectral Data:

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring, with chemical shifts and coupling patterns characteristic of a 2,5-disubstituted pyridine. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the nitrile carbon, and the trifluoromethyl carbon (typically a quartet due to C-F coupling). |

| ¹⁹F NMR | A singlet for the -CF₃ group, with a chemical shift characteristic of a trifluoromethyl group attached to an aromatic ring. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2220-2240 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern. |

Purification Protocol: Recrystallization

For obtaining high-purity material, recrystallization is a standard and effective method.

General Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Dissolution: Dissolve the crude 5-(Trifluoromethyl)pyridine-2-carbonitrile in the minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Safety and Handling: A Commitment to Laboratory Safety

As with any chemical reagent, proper safety precautions must be observed when handling 5-(Trifluoromethyl)pyridine-2-carbonitrile.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Cornerstone of Fluorine Chemistry

5-(Trifluoromethyl)pyridine-2-carbonitrile stands as a testament to the power of fluorine in modern chemical synthesis. Its versatile reactivity and the beneficial properties imparted by the trifluoromethyl group make it an indispensable tool for chemists in the agrochemical and pharmaceutical industries. A thorough understanding of its nomenclature, synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of next-generation bioactive molecules.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved from [Link]

-

Unknown. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Vertex AI Search. (n.d.). Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications. Retrieved from [Link]

-

Unknown. (2026, January 7). The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis. Retrieved from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

ResearchGate. (2021, May). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

PMC. (2025, June 2). Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystallization and Purification. Retrieved from [Link]

-

Unknown. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Retrieved from [Link]

-

Unknown. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

mzCloud. (2017, February 27). 5 Trifluoromethyl pyridine 2 carboximidamide. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

SciSpace. (2021, May 20). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingred. Retrieved from [Link]

-

ResearchGate. (2015, April). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 573762-62-6 | Product Name : 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copper-Catalyzed Trifluoromethylation of Organic Zinc Reagents with Electrophilic Trifluoromethylating Reagent. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.

-

Unknown. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.

- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

-

Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-(5-chloro-2-pyridyl)triflimide. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide to 5-(Trifluoromethyl)picolinonitrile and its Derivatives in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-(trifluoromethyl)picolinonitrile, a key building block in modern medicinal chemistry. Recognizing the synthetic challenges and the pivotal role of its derivatives, this document focuses on the synthesis, characterization, and application of the more extensively documented and pharmaceutically relevant 5-amino-3-(trifluoromethyl)picolinonitrile. We delve into the strategic importance of the trifluoromethyl group, provide detailed, field-tested synthetic protocols, and explore the mechanism of action of Apalutamide, a prominent drug synthesized from this scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage trifluoromethylated pyridine cores in their research and development endeavors.

Introduction: The Strategic Value of the 5-(Trifluoromethyl)picolinonitrile Scaffold